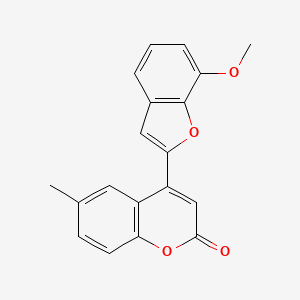

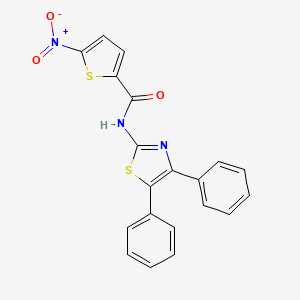

4-(7-Methoxy-1-benzofuran-2-yl)-6-methylchromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzofuran and chromenone. Benzofurans are aromatic organic compounds, and chromenones are a type of organic compound with a three-ring structure .

Molecular Structure Analysis

The molecular structure of similar compounds suggests that it likely has a complex structure with multiple rings .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds suggest that it is likely a solid at room temperature .Scientific Research Applications

PET Probe Development :

- Study : "Synthesis of (Z)-2-((1H-indazol-3-yl)methylene)-6-[¹¹C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one as a new potential PET probe for imaging of the enzyme PIM1" (Gao et al., 2013).

- Application : This study developed a new potential PET (Positron Emission Tomography) probe for imaging the enzyme PIM1. The probe was synthesized and showed potential for high specificity in imaging applications.

Electrochemical Synthesis :

- Study : "Electrochemical study of 3,4-dihydroxybenzoic acid in the presence of 4-hydroxy-1-methyl-2(1H)-quinolone: Application to electrochemical synthesis of new benzofuran derivative" (Moghaddam et al., 2006).

- Application : This research explored the electrochemical oxidation of certain acids in the presence of quinolone to synthesize new benzofuran derivatives. It highlights the use of electrochemical methods in creating new compounds with potential biological activities.

Anticholinesterase Agents :

- Study : "Novel Anticholinesterases Based on the Molecular Skeletons of Furobenzofuran and Methanobenzodioxepine" (Luo et al., 2005).

- Application : The study synthesized new compounds based on benzofuran and evaluated them as potential inhibitors of cholinesterase, an enzyme involved in nerve function. These findings are significant for developing new therapeutic agents.

Synthesis of Antitumor Agents :

- Study : "Synthesis of novel antitumor agent 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid (3-dimethylylaminopropyl)amide with a dual role Pd(II) catalyst" (Mondal et al., 2003).

- Application : This research focused on synthesizing a new antitumor agent using a palladium catalyst. The compound synthesized falls within the family of benzofurans, demonstrating potential in cancer treatment.

Synthesis of Pyrazole Scaffolds :

- Study : "Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds: A new class of antimicrobials and antioxidants" (Rangaswamy et al., 2017).

- Application : The synthesis of a new class of pyrazole scaffolds with benzofuran moieties was investigated. These compounds showed promising antimicrobial and antioxidant properties, highlighting their potential in pharmacology.

Study of Optical Properties :

- Study : "Synthesis and optical properties of aluminum and zinc quinolates through styryl subsituent in 2-position" (Barberis & Mikroyannidis, 2006).

- Application : This study involved synthesizing aluminum and zinc complexes with quinolates and investigating their optical properties. Such research is crucial in developing new materials for optical applications.

Future Directions

properties

IUPAC Name |

4-(7-methoxy-1-benzofuran-2-yl)-6-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O4/c1-11-6-7-15-13(8-11)14(10-18(20)22-15)17-9-12-4-3-5-16(21-2)19(12)23-17/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGADRYYCWWWZTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(7-Methoxy-1-benzofuran-2-yl)-6-methylchromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoro-4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2833135.png)

![3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2833138.png)

![N-(4-Amino-2-methylphenyl)-7-methoxyimidazo[1,2-a]pyridine-3-carboxamide;dihydrochloride](/img/structure/B2833141.png)

![tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2833142.png)

![7-Methoxy-10H-thieno[3,2-a]carbazole](/img/structure/B2833146.png)

![6-[Methyl(phenylmethoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B2833150.png)

![1-[5-(Prop-2-enoylamino)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2833153.png)

![[(E)-4-chlorobut-2-enyl] Acetate](/img/structure/B2833154.png)